t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate
Description
t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate: is a complex organic compound with a unique structure that includes a hexahydropyridazine ring, a benzyloxycarbonyl group, and a t-butyl ester
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl diazinane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPKDLDFXKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the hexahydropyridazine ring with a benzyloxycarbonyl group, followed by esterification with t-butyl alcohol. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The hexahydropyridazine ring can participate in various chemical reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used in the synthesis of various organic compounds with biological activity.
Uniqueness
t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .
Biological Activity
t-Butyl 1-benzyloxycarbonylhexahydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a t-butyl group, a benzyloxycarbonyl moiety, and a hexahydropyridazine core. The presence of these functional groups contributes to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that it may induce apoptosis in certain cancer cell lines.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
